2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide typically involves the reaction of 4-bromo-2-methylphenylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method includes the use of an acid chloride derivative of N,N-dimethylacetamide, which reacts with the amine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromo group with an iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to reduce the amide group.
Major Products Formed
Substitution: Formation of 2-(4-Iodo-2-methylphenyl)-N,N-dimethylacetamide.
Oxidation: Formation of 2-(4-Bromo-2-carboxyphenyl)-N,N-dimethylacetamide.
Reduction: Formation of 2-(4-Bromo-2-methylphenyl)-N,N-dimethylamine.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: This compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)morpholine
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-4-methylphenol
Uniqueness
2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide is unique due to its specific combination of a bromo-substituted phenyl ring and a dimethylacetamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the dimethylacetamide group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-10(12)5-4-9(8)7-11(14)13(2)3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDYPABWUYIVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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